molecular formula C25H25F2NO5 B11658423 Diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11658423
M. Wt: 457.5 g/mol
InChI Key: ZOBALWUJDTUPDX-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethyl, difluorophenyl, and ethoxyphenyl groups attached to a dihydropyridine core. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry, where they serve as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of medicinal chemistry, it may act as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, thereby inhibiting calcium influx. This action can lead to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A widely used dihydropyridine with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct pharmacological properties and potential applications. The presence of difluorophenyl and ethoxyphenyl groups could influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development.

Biological Activity

Diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular health and antimicrobial activity.

Pharmacological Properties

  • Antihypertensive Activity : Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers. They function by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Studies have shown that compounds similar to this compound exhibit significant antihypertensive effects in animal models .
  • Antimicrobial Activity : Recent investigations have indicated that certain dihydropyridine derivatives possess notable antimicrobial properties. For instance, derivatives have been reported to exhibit activity against various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .
  • Antioxidant Properties : The antioxidant capacity of dihydropyridine derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : By blocking L-type calcium channels, these compounds reduce intracellular calcium levels, leading to relaxation of vascular smooth muscle.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism .
  • Free Radical Scavenging : The structural features of dihydropyridines allow them to interact with reactive oxygen species (ROS), thus mitigating oxidative damage .

Study 1: Antihypertensive Effects

A study conducted on a series of dihydropyridine derivatives demonstrated that the introduction of electron-withdrawing groups (like difluorophenyl) significantly enhanced the antihypertensive activity compared to unsubstituted analogs. In vivo tests showed a marked reduction in systolic blood pressure in hypertensive rats treated with the compound .

Study 2: Antimicrobial Efficacy

In vitro assays were performed to evaluate the antimicrobial efficacy of this compound against a panel of pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial properties .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntihypertensiveSignificant reduction in blood pressure
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenging of free radicals

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelNotes
Dihydropyridine with difluorophenyl substitutionHighEnhanced calcium channel blockade
Dihydropyridine without substitutionsModerateReduced efficacy

Properties

Molecular Formula

C25H25F2NO5

Molecular Weight

457.5 g/mol

IUPAC Name

diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25F2NO5/c1-4-31-18-10-8-17(9-11-18)28-14-19(24(29)32-5-2)23(20(15-28)25(30)33-6-3)16-7-12-21(26)22(27)13-16/h7-15,23H,4-6H2,1-3H3

InChI Key

ZOBALWUJDTUPDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=C(C=C3)F)F)C(=O)OCC

Origin of Product

United States

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